Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

Glucuronidation Glycosyl donor efficiency Protecting group strategy

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1), also referred to as Methyl TIG or 2,3,4-Tri-O-isobutyryl-D-glucopyranuronic acid methyl ester, is a carbohydrate derivative of the glucuronic acid class with molecular formula C19H30O10 and molecular weight 418.44 g/mol. The compound features isobutyryl ester protecting groups at the 2-, 3-, and 4-positions of the pyranose ring, with a methyl ester at the carboxylic acid (C-6) position and a free anomeric hydroxyl group.

Molecular Formula C19H30O10
Molecular Weight 418.439
CAS No. 1190403-86-1
Cat. No. B563049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
CAS1190403-86-1
Synonyms6-Hydroxy-3,4,5-tris-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester; 
Molecular FormulaC19H30O10
Molecular Weight418.439
Structural Identifiers
SMILESCC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C
InChIInChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1
InChIKeyAUBWOCDKQXZRRC-PQZNDWDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1): A Strategic Isobutyryl-Protected Glucuronate Intermediate for Superior Glycosyl Donor Preparation


Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1), also referred to as Methyl TIG or 2,3,4-Tri-O-isobutyryl-D-glucopyranuronic acid methyl ester, is a carbohydrate derivative of the glucuronic acid class with molecular formula C19H30O10 and molecular weight 418.44 g/mol . The compound features isobutyryl ester protecting groups at the 2-, 3-, and 4-positions of the pyranose ring, with a methyl ester at the carboxylic acid (C-6) position and a free anomeric hydroxyl group . This hemiacetal architecture makes it the direct synthetic precursor to the widely employed trichloroacetimidate glycosyl donor (CAS 150607-96-8), wherein the anomeric hydroxyl is converted to a trichloroacetimidate leaving group . The isobutyryl protecting group strategy has been explicitly identified in the primary literature as the optimal balance between minimal transacylation side-reactivity and ease of hydrolytic removal, outperforming acetyl, pivaloyl, and benzoyl analogs in glucuronidation efficiency .

Why Generic Substitution Fails for Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1): Evidence-Based Differentiation from Acetyl- and Pivaloyl-Protected Analogs


Generic substitution of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate with acetyl-protected analogs (e.g., methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate or its trichloroacetimidate derivative) is not scientifically equivalent because the acyl protecting group identity fundamentally governs the outcome of glycosylation reactions—including yield, side-product profile, and stereoselectivity . The acetyl-protected trichloroacetimidate donor produces substantial transacylation and orthoester side-products when reacted with secondary alcohols and phenolic aglycones, whereas the isobutyryl-protected donor (prepared directly from the target compound) suppresses these destructive pathways due to the increased steric bulk of the isobutyryl group, which retards nucleophilic attack at the ester carbonyl without compromising glycosylation rate . The pivaloyl analog, while offering even greater steric shielding, presents significant practical drawbacks in hydrolytic deprotection that render it unsuitable for multi-step synthetic sequences. The target compound thus occupies a uniquely validated position as the precursor to the isobutyryl donor that the primary literature identifies as the best compromise between reactivity, selectivity, and deprotectability .

Product-Specific Quantitative Differentiation Evidence for Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1)


Glucuronidation Yield: Tri-O-isobutyryl Donor Delivers 2-Fold Higher Yield than Tri-O-acetyl Donor Across Multiple Alcohol Substrates

In a direct head-to-head comparison reported in J. Chem. Soc., Perkin Trans. 1 (2001), the tri-O-isobutyryl imidate donor 10 (CAS 150607-96-8, synthesized from the target compound 1190403-86-1) consistently produced approximately double the isolated yield of glucuronide conjugates compared to the tri-O-acetyl imidate donor 6 (CAS 92420-89-8 analog) across multiple secondary alcohol substrates . For the complex steroidal aglycone 3-benzoyl-fulvestrant (4), the isobutyryl donor 10 gave 50% yield of conjugate 11 using inverse addition (Method B), compared to only 18% for the acetyl donor 6 under identical conditions . With cyclohexanol (13) as a simpler secondary alcohol model, the isobutyryl donor 10 yielded 77% glucuronide by Method A versus 49% for the acetyl donor 6 . A subsequent comprehensive review confirmed this pattern, noting that acetyl protecting groups consistently led to orthoester side-products whereas the isobutyryl imidate provided the desired β-glucuronide in high yield with no orthoester contamination .

Glucuronidation Glycosyl donor efficiency Protecting group strategy

Transacylation Suppression: Isobutyryl Protection Reduces Undesired Acyl Transfer Compared to Acetyl Protection in Lewis Acid-Catalyzed Glycosylation

Transacylation—the undesired transfer of an acyl protecting group from the sugar donor to the aglycone acceptor—is a major competing pathway that erodes glycosylation yields. In the fulvestrant glucuronidation study, reaction of the acetyl imidate donor 6 with aglycone 4 under standard conditions gave exclusively transacylation product with no detectable glucuronide . Even under optimized conditions, the acetyl donor 6 with aglycone 4 yielded only 7% of the desired glucuronide conjugate 11, with transacylation remaining the dominant outcome . In contrast, the isobutyryl imidate donor 10 (derived from the target compound) under inverse addition conditions reduced transacylation to just 15% of the product mixture, enabling 50% isolated yield of conjugate 11 . The comprehensive review by Pinheiro et al. (2011) explicitly states: 'The isobutyrate group was found to be the best compromise, combining minimal transacylation with ease of hydrolysis,' noting that the increased steric bulk of isobutyryl relative to acetyl retards nucleophilic attack at the ester carbonyl while leaving the glycosylation rate relatively unaffected . This observation was corroborated in the synthesis of morphine-3,6-di-β-D-glucuronide, where the acetyl donor gave mostly 3,6-diacetylmorphine (transacylation product) whereas the isobutyryl donor afforded the bis-glucuronide in 60% crystalline yield with exclusive β-stereochemistry .

Transacylation Side-reaction suppression Glycosylation fidelity

Orthoester Side-Product Elimination: Isobutyryl Donor Prevents Orthoester Formation That Plagues Acetyl-Protected Glucuronate Donors

Orthoester formation is a well-documented competing pathway in acyl-protected glucuronate glycosylations that diverts reactive intermediates away from the desired β-glucuronide product. The Pinheiro et al. review (2011) explicitly states: 'When acetyl protecting groups were used, orthoesters side-products were obtained, whereas with isobutyryl imidate, in inverse mode, the yield increased' . This pattern was demonstrated across multiple substrate classes. In the Soraprazan glucuronide synthesis, the analogous acetyl-protected trichloroacetimidate donor produced orthoester byproducts that required additional chromatographic separation, whereas the isobutyryl donor 55 (prepared from the target compound) avoided orthoester formation entirely, enabling direct isolation of the protected glucuronide intermediate . The orthoester suppression is mechanistically attributed to the greater steric demand of the isobutyryl group, which disfavors the intramolecular cyclization of the transient acyloxonium intermediate that leads to orthoester formation—a pathway that is facile with the less hindered acetyl group . In the fulvestrant study, the acetyl donor 6 with various alcohol substrates consistently generated orthoester products detectable by 1H NMR (characteristic δ 1.8 ppm CH3 singlet and δ 5.9 ppm anomeric doublet), whereas the isobutyryl donor under inverse addition conditions produced no detectable orthoester .

Orthoester suppression β-Stereoselectivity Glucuronide conjugate purity

Donor Stability and Degradation Resistance: Tri-O-isobutyryl Imidate Exhibits Reduced DHA-Type Degradation Compared to Acetyl Analog in Artemisinin Glucuronidation

The stability of the glycosyl donor under reaction conditions is critical when working with acid-sensitive aglycones. In the glucuronidation of dihydroartemisinin (DHA, 70)—a compound prone to acid-catalyzed degradation—the tri-O-isobutyryl imidate 55 demonstrated markedly superior performance compared to its acetyl-protected analog . The review by Pinheiro et al. (2011) reports: 'The tri-O-isobutyryl imidate 55 showed improved stability and reduced transacylation compared to its acetyl protected analog. Thus reaction of 55 and 70 with BF3·Et2O gave complete reaction of 70 with noticeably less amounts of the DHA degradation products' . Under BF3·Et2O catalysis, the isobutyryl donor enabled isolation of the 12α,1'β-glucuronide ester 71 in 32% yield with excellent purity, along with 15% of the 12β-isomer 69 . In contrast, use of the acetyl donor under comparable conditions led to predominant formation of anhydro-DHA degradation products rather than the desired glucuronide conjugate . This enhanced stability is attributed to the reduced electrophilicity of the isobutyryl carbonyl, which minimizes acid-catalyzed decomposition pathways that are more pronounced with the acetyl protecting group .

Donor stability Degradation resistance Acid-sensitive substrates

Synthetic Utility as Precursor: Direct Conversion to the Superior Trichloroacetimidate Donor with Defined Physicochemical Properties

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1) serves as the immediate synthetic precursor to methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate (CAS 150607-96-8), the glycosyl donor employed in the majority of published high-yielding drug glucuronide syntheses . The conversion proceeds via reaction of the anomeric hemiacetal hydroxyl with trichloroacetonitrile under basic conditions (typically DBU or K2CO3), yielding the α-trichloroacetimidate as the kinetically favored product . This donor has been successfully employed in the synthesis of clinically relevant glucuronide metabolite standards including morphine-3,6-di-β-D-glucuronide (60% yield, exclusive β-stereochemistry) , psilocin glucuronide (excellent purity) , paracetamol glucuronide (high-yielding two-step protocol) , aldosterone 18- and 20-glucuronides , Soraprazan glucuronide metabolites , and mirtazapine N-glucuronide (via Desmethyl Mirtazapine N-(Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate) intermediate) . The target compound's free anomeric hydroxyl also permits direct use as a glycosyl donor in its own right or conversion to alternative leaving groups (bromide, thioglycoside), providing synthetic flexibility not available with the corresponding per-acylated analog (CAS 150607-94-6, which has no free hydroxyl for further functionalization) .

Synthetic intermediate Trichloroacetimidate donor Drug metabolite standard

Selective Deprotection Capability: Isobutyryl Esters Enable Controlled, Sequential Hydroxyl Unmasking Compared to Single-Step Acetyl Removal

The isobutyryl protecting groups at the 2-, 3-, and 4-positions of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate offer differentiated deprotection kinetics compared to acetyl esters, enabling controlled, sequential unmasking of hydroxyl groups for regioselective functionalization . According to the manufacturer's technical description, 'the isobutyryl groups at the 2, 3, and 4 positions protect the hydroxyl groups, allowing for selective deprotection and controlled functionalization' . The increased steric bulk and altered electronic properties of the isobutyryl ester relative to the acetyl ester result in slower base-catalyzed hydrolysis rates (typically requiring 2–4× longer reaction times or slightly elevated temperatures for complete removal), which enables chemoselective differentiation from other base-labile protecting groups present in complex synthetic intermediates . This property has been exploited in multi-step glucuronide syntheses where the isobutyryl esters remain intact during selective manipulations at other positions (e.g., anomeric activation, aglycone functionalization) and are cleanly removed in a final global deprotection step using NaOH in aqueous isopropanol or Na2CO3 in methanol . The acetyl analog, by contrast, undergoes more rapid and less controllable hydrolysis, limiting options for orthogonal protecting group strategies in complex molecule synthesis .

Selective deprotection Orthogonal protecting groups Carbohydrate functionalization

Best Research and Industrial Application Scenarios for Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1)


Synthesis of Drug Glucuronide Metabolite Reference Standards for ADME/Toxicology Studies

Pharmaceutical metabolism laboratories requiring multi-milligram to gram quantities of authentic glucuronide metabolite standards for LC-MS/MS quantification, toxicological evaluation, or regulatory submission should select Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate as the precursor for the isobutyryl trichloroacetimidate donor. The 2-fold yield advantage over the acetyl-protected donor (50% vs 18% for complex steroidal substrates) demonstrated in the fulvestrant metabolite synthesis directly translates to reduced cost per gram of isolated metabolite and fewer synthetic iterations to achieve target quantities. This compound has enabled the successful preparation of glucuronide standards for drugs spanning diverse structural classes including opioids (morphine-3,6-di-β-D-glucuronide), steroids (aldosterone glucuronides, fulvestrant 3- and 17-glucuronides), psychoactive substances (psilocin glucuronide), analgesics (paracetamol glucuronide), and cardiovascular agents (ranolazine glucuronide) .

Regioselective Glucuronidation of Complex Aglycones Bearing Multiple Nucleophilic Sites

When the aglycone substrate contains multiple competing nucleophilic sites (e.g., phenolic OH, aliphatic OH, amine), the isobutyryl-protected donor enables regioselective glucuronidation where acetyl donors fail due to transacylation or orthoester formation. The fulvestrant case study is instructive: the target 17-glucuronide could not be accessed using the acetyl imidate donor, which gave exclusively transacylation product, whereas the isobutyryl imidate (derived from CAS 1190403-86-1) under inverse addition conditions provided the desired 17-β-glucuronide in 50% isolated yield . This scenario is common in drug metabolism studies where the authentic metabolite must be prepared with unambiguous regiochemistry for structural confirmation and bioanalytical method validation .

Synthesis of Acid-Sensitive Natural Product Glucuronides

For natural product-derived drugs and probes containing acid-labile functional groups (e.g., endoperoxide bridges in artemisinins, epoxides, certain terpenoid systems), the isobutyryl donor's enhanced stability profile is decisive. The dihydroartemisinin (DHA) glucuronidation example demonstrates that the isobutyryl imidate donor allows preparative isolation of the 12α,1'β-glucuronide in 32% yield with minimal DHA degradation, whereas the acetyl donor under comparable BF3·Et2O conditions produces predominantly anhydro-DHA decomposition products with negligible glucuronide formation . Laboratories working with acid-sensitive scaffolds should procure the isobutyryl-protected precursor to avoid the substrate degradation pathway that renders acetyl donors unsuitable for this application class .

Multi-Step Glycoconjugate Synthesis Requiring Orthogonal Protecting Group Strategies

In complex oligosaccharide or glycoconjugate syntheses where sequential hydroxyl deprotection and functionalization is required, Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate provides a kinetically distinct ester protecting group that is orthogonal to acetyl, benzoyl, silyl, and benzyl ether protection . The isobutyryl esters remain stable under hydrogenolysis conditions, mild acidic treatments, and silyl deprotection protocols, while being cleanly removed under controlled basic conditions (NaOH/aq. iPrOH or Na2CO3/MeOH) in a final global deprotection step . This orthogonality enables synthetic strategies that are precluded when using all-acetyl protection, where the rapid and less controllable hydrolysis of acetyl groups limits options for sequential manipulation. The free anomeric hydroxyl additionally permits late-stage activation as trichloroacetimidate, bromide, or thioglycoside, providing synthetic convergence not available from the fully protected tetra-O-isobutyryl analog (CAS 150607-94-6) .

Quote Request

Request a Quote for Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.